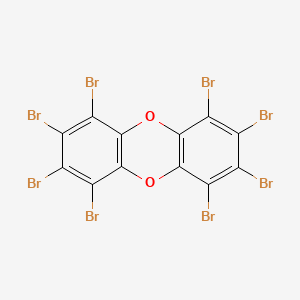

Octabromodibenzo-P-dioxin

Vue d'ensemble

Description

Octabromodibenzo-P-dioxin is a complex chemical compound with various applications in scientific research . It’s a member of the class of compounds known as polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs), which are emerging persistent organic pollutants .

Synthesis Analysis

PBDD/Fs are formed during different anthropogenic activities. For instance, secondary aluminum smelting processes have been found to be significant sources of PBDD/Fs . The composition of the raw materials used in these processes is a key factor influencing the amounts of PBDD/Fs emitted .Molecular Structure Analysis

The molecular structure of this compound allows for diverse investigations, including environmental analysis, toxicology studies, and understanding the mechanisms of certain diseases.Chemical Reactions Analysis

PBDD/Fs are formed and emitted at different stages of the smelting process, with the feeding-fusion stage being the main stage in which PBDD/Fs are formed and emitted . The more-brominated congeners, including this compound, were the dominant contributors to the total PBDD/F concentrations .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be found on PubChem . These properties include its structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more .Applications De Recherche Scientifique

Toxic Equivalency Factors Reevaluation

In 2005, the World Health Organization reevaluated toxic equivalency factors (TEFs) for dioxin-like compounds, including polychlorinated biphenyls (PCBs) and octachlorodibenzo-p-dioxin. This reevaluation was based on a combination of unweighted relative effect potency distributions, expert judgment, and point estimates. Octachlorodibenzo-p-dioxin's TEF was adjusted, highlighting its relevance in toxicological studies and risk assessment (van den Berg et al., 2006).

Pharmacokinetic Modeling

A physiologically based pharmacokinetic (PBPK) model used by the U.S. Environmental Protection Agency incorporates data on dioxins, including octachlorodibenzo-p-dioxin. This model is essential for evaluating human exposures to dioxins and aids in risk assessment and interpretation of biomonitoring data (Emond et al., 2017).

Mechanochemical Treatment of Dioxins

Research on the degradation of octachlorodibenzo-p-dioxin through mechanochemical processes provides insights into environmental remediation techniques. The study demonstrated effective dechlorination of octachlorodibenzo-p-dioxin, which is crucial for reducing its toxic impact on the environment (Nomura et al., 2005).

Bioremediation Studies

A study on bioremediation potential indicated that certain microbial strains can degrade octachlorodibenzo-p-dioxin efficiently. This research contributes to developing bioremediation technologies for polluted sites contaminated with highly chlorinated dioxins (Chen et al., 2013).

Dioxin Immunoassays

Development of sensitive immunoassays for dioxins, including octachlorodibenzo-p-dioxin, has facilitated easier and more cost-effective monitoring of environmental contamination. This advancement aids in research exploring dioxin issues and regulatory decision-making (Shan et al., 2001).

Ionic Liquid Capture

A study proposed the absorption of dioxins, including octachlorodibenzo-p-dioxin, using thermally stable ionic liquids. This method presents a new approach for capturing dioxins from gaseous streams, relevant in environmental pollution control (Kulkarni et al., 2008).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1,2,3,4,6,7,8,9-octabromodibenzo-p-dioxin | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12Br8O2/c13-1-2(14)6(18)10-9(5(1)17)21-11-7(19)3(15)4(16)8(20)12(11)22-10 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAHTWKGGNHXJRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(C(=C(C(=C1Br)Br)Br)Br)OC3=C(O2)C(=C(C(=C3Br)Br)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12Br8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70176089 | |

| Record name | Octabromodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

815.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2170-45-8 | |

| Record name | Octabromodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002170458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octabromodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

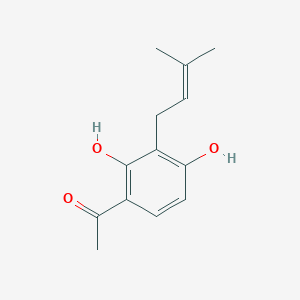

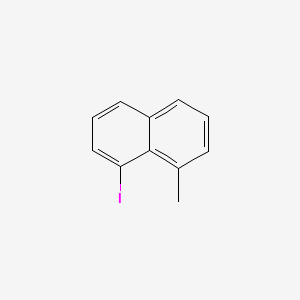

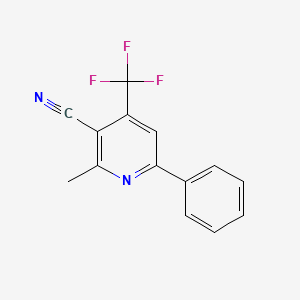

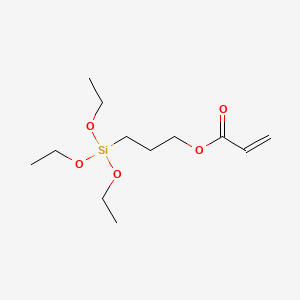

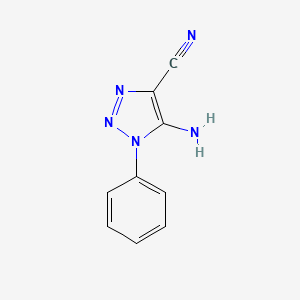

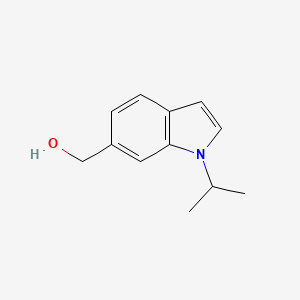

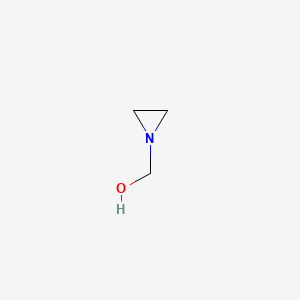

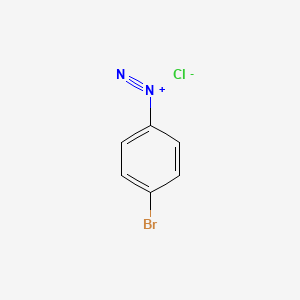

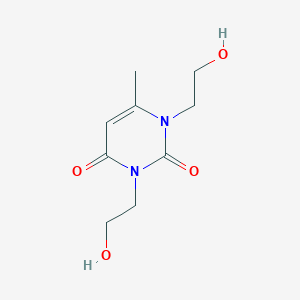

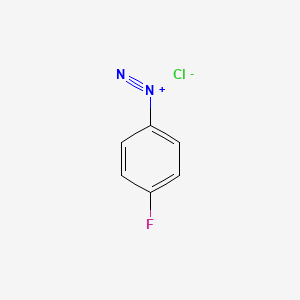

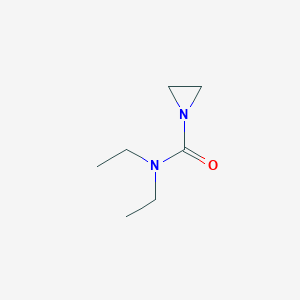

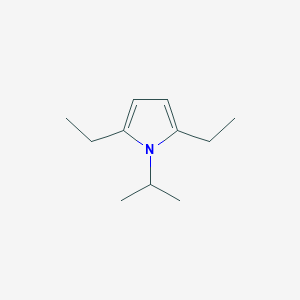

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.